molecular formula C5H4N4 B13002725 1H-Pyrazolo[3,4-d]pyridazine CAS No. 189686-80-4

1H-Pyrazolo[3,4-d]pyridazine

Cat. No.: B13002725
CAS No.: 189686-80-4
M. Wt: 120.11 g/mol
InChI Key: RDNNZYOQZGCDBE-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-d]pyridazine is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other biologically active heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[3,4-d]pyridazine can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine derivatives with diketones or ketoesters. For instance, the reaction of 3-amino-1H-pyrazole with 1,2-diketones under acidic conditions can yield this compound derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[3,4-d]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Pyrazolo[3,4-d]pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrazolo[3,4-d]pyridazine is unique due to its specific ring fusion and the potential for diverse chemical modifications. Its structural features allow for a wide range of biological activities and applications, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

189686-80-4

Molecular Formula

C5H4N4

Molecular Weight

120.11 g/mol

IUPAC Name

2H-pyrazolo[3,4-d]pyridazine

InChI

InChI=1S/C5H4N4/c1-4-2-8-9-5(4)3-7-6-1/h1-3H,(H,8,9)

InChI Key

RDNNZYOQZGCDBE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NN=CC2=NN1

Origin of Product

United States

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